molecular formula C10H7F3O4 B6152143 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid CAS No. 1056618-69-9

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B6152143
CAS No.: 1056618-69-9
M. Wt: 248.2
InChI Key:
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Description

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dibromobenzoic acid.

    Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxycarbonyl)-4-(trifluoromethyl)benzoic acid
  • 3-(methoxycarbonyl)-6-(trifluoromethyl)benzoic acid
  • 3-(methoxycarbonyl)-5-(difluoromethyl)benzoic acid

Uniqueness

3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the methoxycarbonyl and trifluoromethyl groups on the benzene ring

Properties

CAS No.

1056618-69-9

Molecular Formula

C10H7F3O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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